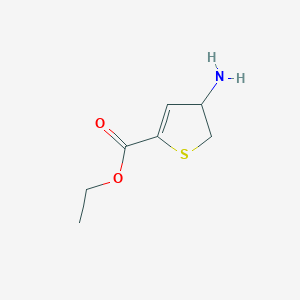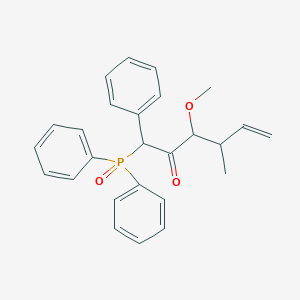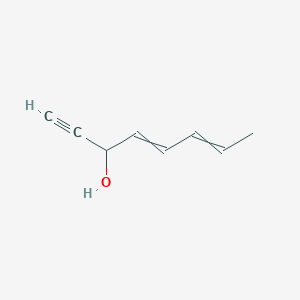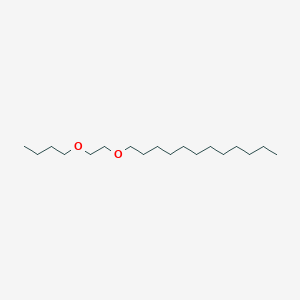
Acetic acid;2-phenylmethoxypropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-phenylmethoxypropane-1,3-diol, also known as 2-O-benzylglycerol diacetate, is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of an acetic acid group and a 2-phenylmethoxypropane-1,3-diol moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-phenylmethoxypropane-1,3-diol typically involves the reaction of 2-phenylmethoxy-1,3-propanediol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction proceeds through the acetylation of the hydroxyl groups, resulting in the formation of the diacetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Acetic acid;2-phenylmethoxypropane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
科学的研究の応用
Acetic acid;2-phenylmethoxypropane-1,3-diol has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;2-phenylmethoxypropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . The acetoxy groups can undergo hydrolysis, releasing acetic acid and the corresponding diol, which can further react with other biomolecules .
類似化合物との比較
Similar Compounds
1,3-Dioxanes: These compounds are structurally similar and can be synthesized from carbonyl compounds with 1,3-propanediol.
1,3-Dioxolanes: Similar to 1,3-dioxanes, these compounds are formed from carbonyl compounds with 1,2-ethanediol.
Uniqueness
Acetic acid;2-phenylmethoxypropane-1,3-diol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as a protecting group for diols and its applications in various fields of research and industry further highlight its distinctiveness .
特性
CAS番号 |
105409-38-9 |
|---|---|
分子式 |
C14H22O7 |
分子量 |
302.32 g/mol |
IUPAC名 |
acetic acid;2-phenylmethoxypropane-1,3-diol |
InChI |
InChI=1S/C10H14O3.2C2H4O2/c11-6-10(7-12)13-8-9-4-2-1-3-5-9;2*1-2(3)4/h1-5,10-12H,6-8H2;2*1H3,(H,3,4) |
InChIキー |
FQLSBTAAQZGXQM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)COC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


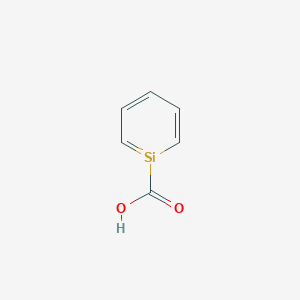
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
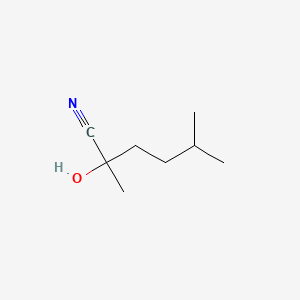
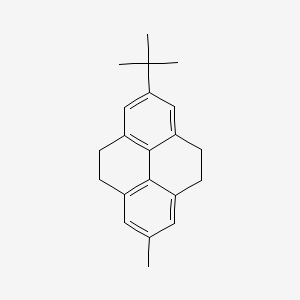
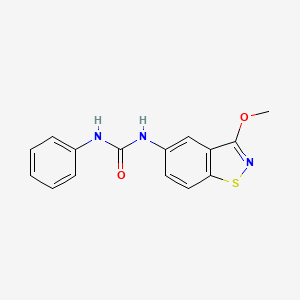
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
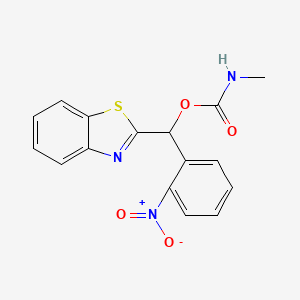
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
